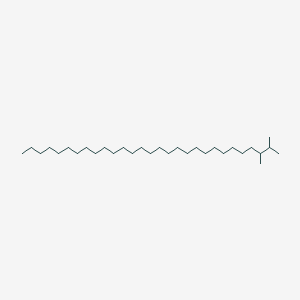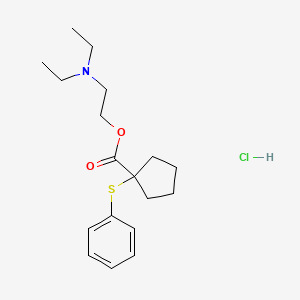![molecular formula C16H11N3O2 B14332066 3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 104053-81-8](/img/structure/B14332066.png)
3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused to an indole ring, with a phenyl group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can be achieved through various synthetic routes. One common method involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, or cyanamides. This reaction leads to the formation of 5H-pyrimido[5,4-b]indole derivatives, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, such as ytterbium, to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively stimulate Toll-like receptor 4 (TLR4) in human and mouse cells, leading to the activation of NFκB and the production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) . This interaction is believed to occur primarily through binding to the MD-2 component of the TLR4/MD-2 complex .
Comparaison Avec Des Composés Similaires
3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can be compared with other similar compounds, such as:
9H-Pyrimido[4,5-b]indoles: These compounds share a similar core structure but differ in the position and type of substituents.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles: These compounds have a different ring structure and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively interact with TLR4, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
104053-81-8 |
|---|---|
Formule moléculaire |
C16H11N3O2 |
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
3-phenyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C16H11N3O2/c20-15-14-13(11-8-4-5-9-12(11)17-14)18-16(21)19(15)10-6-2-1-3-7-10/h1-9,17H,(H,18,21) |
Clé InChI |
ONIBTDPQJAKLCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)

![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)

![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)


